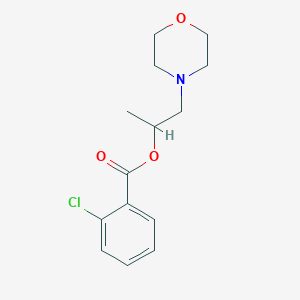
1-(Morpholin-4-yl)propan-2-yl 2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Morpholin-4-yl)propan-2-yl 2-chlorobenzoate is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and is commonly referred to as MPBC. The compound has gained popularity due to its unique chemical properties and potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of MPBC is not well understood. However, it is believed to interact with specific enzymes and proteins in biological systems, leading to various biochemical and physiological effects.
Biochemical and physiological effects:
MPBC has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to possess anti-inflammatory properties. MPBC has also been shown to inhibit the activity of specific enzymes in biological systems, leading to changes in cellular metabolism and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
MPBC has several advantages for use in laboratory experiments. It is readily available and easy to synthesize, making it an attractive option for researchers. MPBC is also stable under a wide range of conditions, making it suitable for use in various assays and experiments. However, MPBC has some limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for the use of MPBC in scientific research. One potential application is the development of new anticancer agents based on the structure of MPBC. MPBC could also be used as a tool for studying specific enzymes and proteins in biological systems. Additionally, the fluorescent properties of MPBC could be used for imaging applications in biological systems.
In conclusion, 1-(Morpholin-4-yl)propan-2-yl 2-chlorobenzoate is a chemical compound with potential applications in various fields of scientific research. Its unique chemical properties and potential applications make it an attractive option for researchers. Further research is needed to fully understand the mechanism of action of MPBC and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of MPBC involves the reaction of 2-chlorobenzoic acid with morpholine and 2-bromo-1-phenylpropan-1-ol. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain pure MPBC.
Wissenschaftliche Forschungsanwendungen
MPBC has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of various bioactive compounds, including anticancer agents, antifungal agents, and anti-inflammatory agents. MPBC has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
Molekularformel |
C14H18ClNO3 |
|---|---|
Molekulargewicht |
283.75 g/mol |
IUPAC-Name |
1-morpholin-4-ylpropan-2-yl 2-chlorobenzoate |
InChI |
InChI=1S/C14H18ClNO3/c1-11(10-16-6-8-18-9-7-16)19-14(17)12-4-2-3-5-13(12)15/h2-5,11H,6-10H2,1H3 |
InChI-Schlüssel |
YOPXUJJEKFGVQW-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=CC=C2Cl |
Kanonische SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)













